Benzoquinonium chloride
CAS No.: 311-09-1
Cat. No.: VC0004152
Molecular Formula: C34H50Cl2N4O2
Molecular Weight: 617.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 311-09-1 |
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Molecular Formula | C34H50Cl2N4O2 |
Molecular Weight | 617.7 g/mol |
IUPAC Name | benzyl-[3-[[4-[3-[benzyl(diethyl)azaniumyl]propylamino]-3,6-dioxocyclohexa-1,4-dien-1-yl]amino]propyl]-diethylazanium;dichloride |
Standard InChI | InChI=1S/C34H48N4O2.2ClH/c1-5-37(6-2,27-29-17-11-9-12-18-29)23-15-21-35-31-25-34(40)32(26-33(31)39)36-22-16-24-38(7-3,8-4)28-30-19-13-10-14-20-30;;/h9-14,17-20,25-26H,5-8,15-16,21-24,27-28H2,1-4H3;2*1H |
Standard InChI Key | WQRJZLXQCYZJEU-UHFFFAOYSA-N |
SMILES | CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-] |
Canonical SMILES | CC[N+](CC)(CCCNC1=CC(=O)C(=CC1=O)NCCC[N+](CC)(CC)CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-].[Cl-] |
Chemical and Structural Characteristics of Benzoquinonium Chloride
Benzoquinonium chloride is classified as a quaternary ammonium compound, characterized by a positively charged nitrogen atom bonded to four organic groups. Its molecular structure includes a benzoquinone core, which contributes to its electrochemical properties and reactivity. The compound’s ability to undergo redox cycling between quinone and hydroquinone states underpins its interactions with biological systems, particularly in generating reactive oxygen species (ROS) during metabolic processes .
Physicochemical Properties
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Molecular Formula: (exact formula varies based on substituents)
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Redox Potential: Exhibits a reduction potential of (vs. standard hydrogen electrode), facilitating electron transfer reactions .
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Solubility: Highly soluble in aqueous solutions due to its ionic quaternary ammonium group; limited solubility in nonpolar solvents.
Pharmacological Mechanism of Action
Benzoquinonium chloride acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located on the post-synaptic membrane of the neuromuscular junction. By binding to the receptor’s α-subunit, it prevents acetylcholine (ACh) from initiating depolarization, thereby inducing muscle paralysis .
Key Steps in Neuromuscular Blockade
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Receptor Binding: Competes with ACh for the ligand-binding site on nAChRs.
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Channel Blockade: Stabilizes the receptor in a closed state, preventing sodium ion influx.
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Repetitive Discharge Suppression: Abolishes back-propagating action potentials in motor nerves, as observed in feline studies .
Table 1: Comparison of Neuromuscular Blockers
Experimental Research Findings
Feline Models of Neuromuscular Transmission
In cats anesthetized with chloralose, benzoquinonium chloride (0.1–0.3 mg/kg) reversed the "extinction" phase of depressed tetanic contractions by eliminating repetitive discharges in motor nerves. This effect was attributed to its dual action:
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Presynaptic Inhibition: Preventing ACh release from motor nerve terminals.
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Postsynaptic Blockade: Reducing end-plate depolarization magnitude .
Avian Studies: Divergent Responses
In hens, benzoquinonium failed to inhibit the twitch-potentiating effects of edrophonium and neostigmine, unlike in cats. This interspecies variability underscores the importance of receptor subtype differences:
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Cat nAChRs: High sensitivity to competitive antagonists.
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Hen nAChRs: Predominantly resistant due to structural variations in the receptor’s γ-subunit .
Interaction with Anticholinesterase Agents
Benzoquinonium chloride exhibits complex interactions with anticholinesterases, which inhibit acetylcholinesterase (AChE) to prolong ACh activity:
Figure 1: Proposed Sites of Action at the Neuromuscular Junction
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